4-Bromo-2-isocyanato-1-methoxybenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

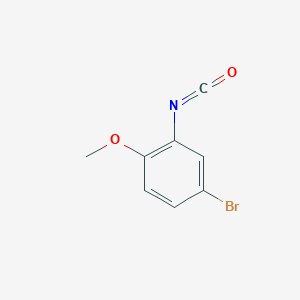

4-Bromo-2-isocyanato-1-methoxybenzene is an organic compound with the molecular formula C8H6BrNO2 It is a derivative of benzene, featuring a bromine atom, an isocyanate group, and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-isocyanato-1-methoxybenzene typically involves the bromination of 2-isocyanato-1-methoxybenzene. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst or under UV light to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-isocyanato-1-methoxybenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Addition Reactions: The isocyanate group can react with nucleophiles like alcohols or amines to form urethanes or ureas.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, although these are less common compared to substitution and addition reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions often involve the use of a base or a catalyst to facilitate the reaction.

Addition Reactions: Reagents include alcohols and amines, with reactions typically carried out at room temperature or under mild heating.

Oxidation and Reduction: Reagents for oxidation might include oxidizing agents like potassium permanganate, while reducing agents could include hydrogen gas in the presence of a catalyst.

Major Products

Substitution Reactions: Products include substituted benzene derivatives where the bromine atom is replaced by another functional group.

Addition Reactions: Products include urethanes and ureas formed by the reaction of the isocyanate group with nucleophiles.

Scientific Research Applications

4-Bromo-2-isocyanato-1-methoxybenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used to modify biomolecules, such as proteins, through the reaction of the isocyanate group with amino groups.

Industry: It is used in the production of polymers and other materials where specific functional groups are required.

Mechanism of Action

The mechanism of action of 4-Bromo-2-isocyanato-1-methoxybenzene involves its reactivity towards nucleophiles. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is exploited in various chemical syntheses and modifications of biomolecules.

Comparison with Similar Compounds

Similar Compounds

4-Bromo-2-iodo-1-methoxybenzene: Similar structure but with an iodine atom instead of an isocyanate group.

4-Methoxyphenyl isocyanate: Similar structure but without the bromine atom.

4-Bromo-2-methoxyaniline: Similar structure but with an amino group instead of an isocyanate group.

Uniqueness

4-Bromo-2-isocyanato-1-methoxybenzene is unique due to the presence of both a bromine atom and an isocyanate group on the benzene ring. This combination of functional groups provides distinct reactivity patterns, making it valuable for specific synthetic applications and modifications.

Biological Activity

4-Bromo-2-isocyanato-1-methoxybenzene, a compound with significant chemical properties, has garnered attention in various fields, particularly in medicinal chemistry and material science. This article explores its biological activity, synthesis methods, and relevant case studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a bromine atom, an isocyanate group, and a methoxy group attached to a benzene ring. The molecular formula is C9H8BrN2O, and its structure can be represented as follows:

Biological Activity

Anticancer Potential:

Research indicates that compounds containing isocyanate groups exhibit anticancer properties. The mechanism often involves the inhibition of specific kinases that play critical roles in cell cycle regulation. For instance, the inhibition of WEE1 kinase has been highlighted as a promising target for cancer therapy due to its role in controlling the G2-M checkpoint in the cell cycle .

Endocrine Disruption:

this compound has been evaluated for its potential endocrine-disrupting effects. Studies have shown that halogenated compounds can interfere with hormone signaling pathways, leading to adverse health effects .

Synthesis Methods

The synthesis of this compound typically involves the reaction of 4-bromo-2-methoxyphenol with phosgene or similar reagents under controlled conditions. The reaction pathway can be summarized as follows:

- Formation of Isocyanate:

- Reacting the phenolic compound with phosgene generates the corresponding isocyanate.

- Purification:

- The product is purified through recrystallization or chromatography to obtain high purity suitable for biological testing.

Case Study 1: Anticancer Activity

A study conducted on various isocyanate derivatives, including this compound, demonstrated significant cytotoxicity against human cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Case Study 2: Endocrine Disruption Assessment

In a screening for endocrine disruptors, this compound was assessed alongside other halogenated compounds. Results indicated that it could potentially alter estrogen receptor activity, suggesting implications for reproductive health .

Table 1: Biological Activity Summary

| Activity | Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis | |

| Endocrine disruption | Alters hormone signaling | |

| Cytotoxicity | Significant against cancer cells |

Table 2: Synthesis Conditions

| Reagent | Condition | Yield |

|---|---|---|

| Phosgene | Room temperature | High |

| Triphosgene | Under inert atmosphere | Moderate |

Research Findings

Recent findings emphasize the need for further exploration of the biological mechanisms underlying the activity of this compound. It has shown promise not only in anticancer applications but also in understanding its role as an endocrine disruptor. Continuous research is essential to evaluate its safety profile and therapeutic potential.

Properties

IUPAC Name |

4-bromo-2-isocyanato-1-methoxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO2/c1-12-8-3-2-6(9)4-7(8)10-5-11/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JETIPBCSRYCACD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)N=C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.